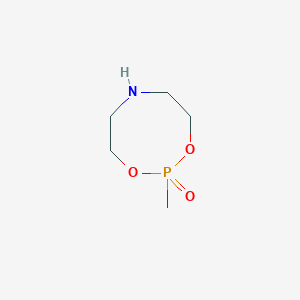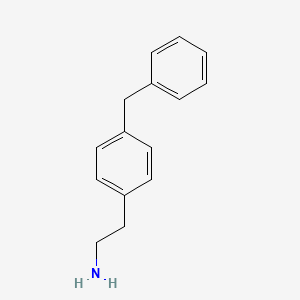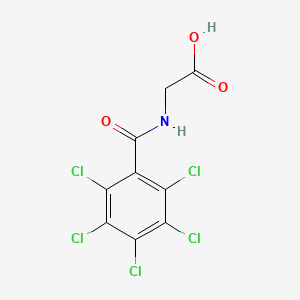![molecular formula C7H10N2O2S B14318463 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol CAS No. 112010-47-6](/img/structure/B14318463.png)
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C7H10N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring and an ethan-1-ol group linked through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol typically involves the reaction of 2-(methylsulfanyl)pyrimidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen atom, converting the ethan-1-ol group to an ethyl group.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Methylsulfanyl)pyrimidin-5-yl]oxy}ethan-1-ol: Similar structure but with the methylsulfanyl group at the 5-position of the pyrimidine ring.
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.
Uniqueness
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylsulfanyl group at the 4-position of the pyrimidine ring and the ethan-1-ol group linked through an oxygen atom provides distinct chemical properties that can be leveraged in various applications.
Properties
| 112010-47-6 | |
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2S/c1-12-7-8-3-2-6(9-7)11-5-4-10/h2-3,10H,4-5H2,1H3 |
InChI Key |
MOBBZOHXIRXGBH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)





acetyl chloride](/img/structure/B14318461.png)
